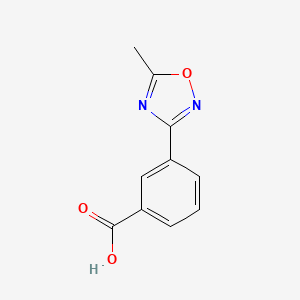

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Descripción general

Descripción

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring, which is substituted with a methyl group at the 5-position . It is used as a building block in organic synthesis and has various applications in scientific research.

Métodos De Preparación

The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives . Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), polyphosphoric acid (PPA), and trifluoroacetic anhydride ((CF3CO)2O) . The reaction conditions often involve refluxing the reactants in an appropriate solvent to facilitate the cyclization process .

Análisis De Reacciones Químicas

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common reagents and conditions used in these reactions include acid chlorides, hydrazides, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Research indicates that 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this acid have shown promising IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting potential as anticancer agents .

Mechanism of Action:

The mechanism by which these compounds exert their effects often involves the inhibition of specific proteins associated with cancer cell proliferation. For example, a study highlighted the compound's ability to inhibit HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar spindle formation, resulting in cell death .

Synthesis of Novel Compounds

Building Block for Drug Development:

The unique structure of this compound makes it an excellent building block for synthesizing novel pharmaceutical compounds. It has been utilized to create various derivatives that enhance biological activity or alter pharmacokinetic properties. For instance, modifications at the 3-position of the benzoic acid moiety have been explored to improve potency and selectivity against target proteins .

Material Science Applications

Polymer Chemistry:

In materials science, derivatives of this compound are being investigated for their potential use in polymer synthesis. The incorporation of oxadiazole rings into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore how these compounds can be integrated into high-performance materials .

Table 1: Cytotoxicity Data of Derivatives

| Compound Name | IC50 (µM) | Target Cell Line | Reference |

|---|---|---|---|

| Compound A | 7.82 | MCF-7 | |

| Compound B | 6.02 | MCF-7 | |

| Compound C | <0.1 | HSET Inhibition |

Case Study: Inhibition of HSET

A recent study focused on synthesizing derivatives from this compound to evaluate their inhibitory effects on HSET. The results showed that certain modifications significantly improved potency:

Mecanismo De Acción

The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid varies depending on its application. For instance, its antitumor activity is attributed to the inhibition of thymidylate synthetase, an enzyme crucial for DNA synthesis . This inhibition prevents the replication of cancer cells, leading to their death . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid can be compared with other similar compounds, such as:

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid

These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique methyl group at the 5-position of this compound contributes to its distinct chemical and biological properties .

Actividad Biológica

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (referred to as "the compound") is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, including case studies and data tables that elucidate its pharmacological properties.

Chemical Structure

The compound features a benzoic acid moiety linked to a 5-methyl-1,2,4-oxadiazole ring. This unique structure is believed to contribute to its biological activity, particularly in cancer research and as an inhibitor of specific cellular pathways.

Biological Activity Overview

The biological activity of the compound has been investigated in several contexts, particularly in cancer cell lines and enzyme inhibition studies. Notable activities include:

- Inhibition of HSET (KIFC1) : The compound has been identified as a micromolar inhibitor of HSET, a kinesin involved in centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

- HDAC Inhibition : The compound has also shown potential as a histone deacetylase (HDAC) inhibitor, which is significant for its role in regulating gene expression related to cancer progression .

Case Studies

- Inhibition of Cancer Cell Proliferation :

-

Mechanistic Insights :

- In vitro assays showed that the compound promotes proteasomal degradation of HDAC4 in Jurkat E6-1 cells, indicating a potential mechanism for its anti-cancer effects. The degradation efficiency varied across different cell lines, suggesting that cellular context significantly influences its activity .

Table 1: Inhibition Potency of this compound

| Cell Line | DC50 (nM) without Elacridar | DC50 (nM) with Elacridar |

|---|---|---|

| Jurkat | 1.7 | 1.6 |

| Neuro-2a | 81 | 2.3 |

| Q175 Mouse Neurons | 1.1 | n.d. |

DC50 values indicate the concentration required to inhibit 50% of the target activity .

Pharmacokinetic Profile

The pharmacokinetic properties of the compound have been characterized through various assays:

- Stability : The compound exhibited a half-life of approximately 215 minutes in mouse plasma stability assays, indicating favorable metabolic stability for potential therapeutic use .

- Solubility and Permeability : Studies indicated moderate permeability across cellular membranes, which is crucial for effective drug delivery and action within target cells .

Propiedades

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBJCUYZEOLQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427813 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264264-32-6 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.